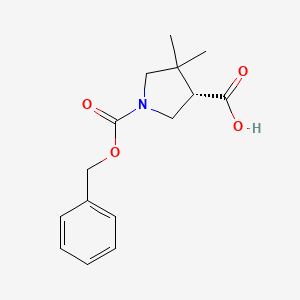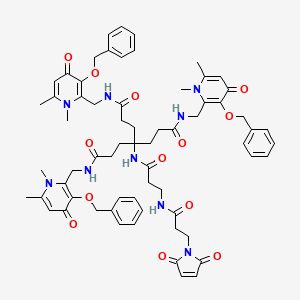
(3S)-3-Methylpiperidin-3-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3S)-3-Methylpiperidin-3-ol hydrochloride” is a chemical compound with the CAS Number: 2305080-37-7 . It has a molecular weight of 151.64 and its IUPAC name is (S)-3-methylpiperidin-3-ol hydrochloride . The compound is typically stored at 0-8°C .
Molecular Structure Analysis
The InChI code for “(3S)-3-Methylpiperidin-3-ol hydrochloride” is 1S/C6H13NO.ClH/c1-6(8)3-2-4-7-5-6;/h7-8H,2-5H2,1H3;1H/t6-;/m0./s1 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
“(3S)-3-Methylpiperidin-3-ol hydrochloride” appears as a wheat solid .Wissenschaftliche Forschungsanwendungen
Cocrystallization Studies
Cocrystallization of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride has been explored, providing insights into the molecular structure and hydrogen bonding interactions. This research offers a foundational understanding of the compound's crystalline behavior, highlighting its potential for forming stable cocrystals with specific molecular arrangements. The study identified unique homoconjugated cations formed by substituted piperidinium molecules, revealing their potential in material science for creating novel crystalline structures (Dega-Szafran et al., 2006).
Spectroscopic Analysis for Chiral Pharmaceuticals
Vibrational circular dichroism (VCD) spectroscopy has been applied to study the solution structures of precursors to pharmaceuticals like paroxetine and femoxetine, showcasing the compound's importance in the synthesis and structural analysis of chiral drugs. This research demonstrates the utility of VCD spectroscopy in understanding the structural nuances of pharmaceutical intermediates, offering a path to the precise characterization of drug precursors (Urbanová et al., 2002).
Synthesis of Piperidine Derivatives
Research into the synthesis of cycloamino and oxime-linear phosphazenes has explored reactions involving derivatives of piperidine, including efforts to synthesize compounds with potential applications in various chemical industries. This work underscores the compound's versatility in chemical synthesis, offering insights into the preparation of novel compounds with potential applications ranging from materials science to pharmaceutical development (Baran et al., 2007).
Stereoselective Synthesis in Organic Chemistry
An efficient stereoselective synthesis of (2S,3S)-3-hydroxypipecolic acid demonstrates the compound's role in advanced organic synthesis techniques. This research highlights the potential for creating highly specific molecular structures through careful control of the synthesis process, offering applications in the development of new drugs and chemicals (Kim et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
(3S)-3-methylpiperidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(8)3-2-4-7-5-6;/h7-8H,2-5H2,1H3;1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCBVPULCFBFGX-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCNC1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-Methylpiperidin-3-ol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B6297538.png)

![8-Bromo-5-chloroimidazo[1,2-c]pyrimidine](/img/structure/B6297548.png)


![t-Butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate](/img/structure/B6297579.png)


![(S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B6297600.png)




